molecular formula C17H14N4O4S B10811628 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

Cat. No.: B10811628
M. Wt: 370.4 g/mol
InChI Key: MXRPHGGKFZUTSM-UHFFFAOYSA-N
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide represents a class of heterocyclic compounds known for their diverse biological activities. This article will explore its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C19H19N3O4S
  • Molecular Weight : 385.44 g/mol
  • CAS Number : 41913598

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 2-phenylacetic acid. The initial steps include Fischer esterification followed by hydrazine hydration to form 2-phenylacetohydrazide. Subsequent reactions with carbon disulfide yield the oxadiazole derivative. Finally, coupling with N-substituted bromoacetamides leads to the formation of the target compound .

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study assessing various substituted oxadiazole derivatives, it was found that some exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as nitro and halogens on the aromatic rings was correlated with enhanced activity .

CompoundActivityIC50 (µg/mL)
8eAntibacterial10 - 30
Standard (Norfloxacin)Antibacterial<10

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and lipoxygenase (LOX). While most derivatives showed weak inhibition, some variants demonstrated notable enzyme inhibition, which may have implications in treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that while many derivatives were less cytotoxic than standard chemotherapeutics like doxorubicin, certain modifications in the structure led to increased cytotoxic effects. For instance, compounds with additional methoxy groups exhibited enhanced cytotoxicity against A-431 and Jurkat cell lines .

Case Studies

  • Case Study on Anticancer Activity
    A series of oxadiazole derivatives were synthesized and tested for their anticancer properties against human glioblastoma U251 cells. Among these, compound 13 showed an IC50 value significantly lower than that of doxorubicin, suggesting a potential role in cancer therapy .
  • Antimicrobial Efficacy
    In another study focusing on antimicrobial efficacy, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited moderate activity comparable to standard antibiotics, demonstrating the potential for further development into therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of functional group positioning within the molecule. Variations such as:

  • Electron-donating groups (e.g., methoxy) enhance cytotoxicity.
  • Electron-withdrawing groups (e.g., nitro) improve antibacterial activity.

This information is crucial for guiding future synthetic modifications aimed at optimizing biological activity.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide have shown promising results in inhibiting the growth of various cancer cell lines. A study reported percent growth inhibitions (PGIs) against multiple cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies have shown that oxadiazole derivatives possess varying degrees of antibacterial and antifungal properties. The presence of the sulfanyl group may enhance these activities by increasing the lipophilicity and membrane permeability of the compound .

Enzyme Inhibition

Another significant application is in enzyme inhibition. Derivatives of oxadiazole have been studied for their ability to inhibit cholinesterases and lipoxygenases, which are crucial in neurodegenerative diseases and inflammatory responses respectively. The structure of this compound suggests it may act as a competitive inhibitor for these enzymes .

Case Studies and Research Findings

  • Anticancer Studies : A recent investigation into related oxadiazole derivatives found that they exhibited high cytotoxicity against several cancer cell lines including SNB-19 and OVCAR-8 with PGIs exceeding 85% .
  • Antimicrobial Evaluation : Another study highlighted the synthesis of various oxadiazole derivatives and their evaluation against Mycobacterium tuberculosis and other bacterial strains, showing significant activity in some derivatives .
  • Enzyme Activity : Research on enzyme inhibition demonstrated that certain oxadiazole compounds could effectively inhibit acetylcholinesterase activity, which is critical for developing treatments for Alzheimer's disease .

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C17H14N4O4S/c22-15(18-13-8-4-5-9-14(13)21(23)24)11-26-17-20-19-16(25-17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,22)

InChI Key

MXRPHGGKFZUTSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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